Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester)

Description

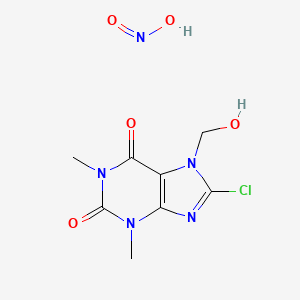

Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) is a xanthine derivative structurally modified at positions 7 and 8 of the purine core. The 7-hydroxymethyl group provides a site for esterification with nitrite, enabling controlled release of nitrite (NO₂⁻) and nitric oxide (NO) under physiological conditions. This dual functionality merges the bronchodilatory properties of theophylline with NO-mediated vasodilation and anti-inflammatory effects, making it a candidate for multifunctional therapeutics .

Properties

CAS No. |

63906-67-2 |

|---|---|

Molecular Formula |

C8H10ClN5O5 |

Molecular Weight |

291.65 g/mol |

IUPAC Name |

8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitrous acid |

InChI |

InChI=1S/C8H9ClN4O3.HNO2/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1-3/h14H,3H2,1-2H3;(H,2,3) |

InChI Key |

XHRKBDQMDPKJMB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.N(=O)O |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Characterization

- NMR Spectroscopy : Successful hydroxymethylation and esterification can be confirmed by characteristic shifts in ^1H and ^13C NMR spectra. For example, the hydroxymethyl proton signals shift upon esterification, and new signals corresponding to the nitrite group appear.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight (307.65 g/mol) confirm the formation of the nitrite ester derivative.

- Infrared Spectroscopy : Ester carbonyl and nitrite functional groups show characteristic IR absorption bands, aiding confirmation.

Purity and Yield

- Industrial synthesis of theophylline achieves high purity (>98%) with yields improved by the four-step synthesis method.

- Halogenation and hydroxymethylation steps require optimization to maximize regioselectivity and yield.

- Esterification yields vary depending on nitrite source and reaction conditions but typically range from 60-80% in controlled laboratory settings.

Summary Table of Preparation Methods

Scientific Research Applications

Pharmacological Applications

1. Respiratory Disease Management

Theophylline is primarily recognized for its role in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator, relaxing bronchial smooth muscle and improving airflow. The derivative 8-chloro-7-hydroxymethyl-nitrite (ester) may enhance these effects due to its structural modifications, potentially offering improved efficacy or reduced side effects compared to standard theophylline formulations .

2. Anti-Inflammatory Properties

Research indicates that theophylline derivatives possess anti-inflammatory properties. Studies have shown that compounds derived from theophylline can reduce levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models . This suggests potential applications in inflammatory diseases beyond respiratory conditions.

3. Cancer Treatment

Recent investigations have explored the repositioning of theophylline derivatives, including 8-chloro-7-hydroxymethyl-nitrite (ester), as anti-cancer agents. Novel azomethines derived from these compounds have demonstrated cytotoxic effects against human liver cancer cells, indicating their potential as therapeutic agents in oncology . The mechanism may involve interactions with DNA and modulation of apoptotic pathways.

Immunological Applications

1. Immunoassays

Theophylline derivatives are being utilized in immunoassays to measure serum levels of theophylline in patients. These assays are crucial for monitoring therapeutic levels and preventing toxicity. The use of immunogens derived from theophylline has been documented to stimulate antibody production in host animals, facilitating the development of sensitive detection methods .

Hybrid Compounds Development

1. Synthesis of Hybrid Compounds

Recent studies have focused on synthesizing hybrid compounds that combine theophylline with other pharmacologically active molecules. These hybrids aim to target multiple pathways simultaneously, enhancing therapeutic efficacy against diseases like Alzheimer’s disease and certain cancers . The modifications can improve binding affinity to biological targets, thereby increasing their therapeutic potential.

Summary of Research Findings

Mechanism of Action

The mechanism of action of Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) involves several pathways:

Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle.

Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.

Histone Deacetylase Activation: It may activate histone deacetylase, influencing gene expression and anti-inflammatory responses.

Comparison with Similar Compounds

Substituted Theophylline Derivatives

Substitutions at the 7 and 8 positions of theophylline significantly alter pharmacological profiles:

Key Findings :

Nitrite-Releasing Compounds

The nitrite ester group distinguishes this compound from inorganic nitrites and other organic NO donors:

Key Findings :

- Organic nitrites (e.g., theophylline nitrite ester) offer controlled NO release compared to inorganic NaNO₂, reducing risks of rapid hypotension .

- Thiol-mediated release (e.g., via L-cysteine) enhances nitrite liberation in physiological conditions, mimicking endogenous NO pathways .

Pharmacological and Functional Insights

Synergistic Effects

The combination of theophylline’s adenosine receptor antagonism and NO-mediated vasodilation may mitigate adverse effects (e.g., tachycardia) associated with traditional theophylline use .

Contrast with Nitrite-Reducing Agents

Compounds like total tanshinones (TTN) inhibit nitrite production in LPS-induced inflammation , whereas theophylline nitrite ester acts as a nitrite donor. This dichotomy highlights context-dependent applications: TTN for inflammatory suppression vs. theophylline nitrite ester for vascular modulation .

Biological Activity

The compound Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) is a derivative of the well-known xanthine alkaloid theophylline. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Overview of Theophylline

Theophylline is primarily utilized in treating respiratory diseases due to its bronchodilator effects. It acts by relaxing bronchial smooth muscles, thereby improving airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The compound also exhibits anti-inflammatory properties and has been investigated for its role in enhancing blood pressure and preventing contrast-induced nephropathy .

Synthesis of Theophylline Derivatives

The synthesis of theophylline derivatives, including 8-chloro-7-hydroxymethyl-nitrite (ester) , involves various chemical reactions that modify the structure to enhance biological activity. Recent studies have focused on synthesizing new azomethines derived from theophylline, which have shown promising anticancer activities against human liver cancer cell lines .

Table 1: Summary of Theophylline Derivatives and Their Activities

Anticancer Properties

Recent research has identified that certain derivatives of theophylline possess significant anticancer properties. For instance, compounds synthesized with azomethine cores demonstrated a reduction in cell viability in Hep G2 cancer cells, indicating their potential as effective anticancer agents. One specific derivative showed a cell viability value of only 11.71 ± 0.39% , significantly lower than the reference drug acefylline .

Antimicrobial Activity

Theophylline and its derivatives have also been studied for their antimicrobial properties. Research indicates that some derivatives exhibit activity against various bacterial strains, suggesting their potential use as antimicrobial agents .

Study on Hep G2 Cell Lines

A study conducted on azomethines derived from theophylline highlighted their efficacy against liver cancer cells. The MTT assay results indicated that these compounds could effectively inhibit cancer cell proliferation with minimal cytotoxic effects on normal cells .

Hemolytic and Thrombolytic Studies

Further investigations into the hemolytic and thrombolytic activities of the synthesized derivatives revealed low cytotoxicity levels. For example, one derivative exhibited only 0.26% hemolysis , indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What is the mechanism of vasodilation induced by Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester), and how can it be experimentally verified?

The compound induces vasodilation via dual mechanisms: (1) endothelial nitric oxide (NO) release and (2) phosphodiesterase (PDE) inhibition. Experimental verification involves:

- Endothelial denudation : Compare vasodilation in endothelium-intact vs. denuded aortic rings.

- Inhibitor studies : Use NOS inhibitors (e.g., L-NAME), guanylate cyclase inhibitors (e.g., methylene blue), and NO-sensitive GC inhibitors (e.g., ODQ) to block pathways.

- cGMP assays : Measure cyclic GMP levels in endothelial cells using ELISA or radioimmunoassays.

- Western blotting : Assess phosphorylation of endothelial NO synthase (eNOS) at Ser1177 (activation) and Thr495 (inhibition) .

Q. What analytical methods are recommended for quantifying Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) in pharmacokinetic studies?

-

HPLC-UV : High-performance liquid chromatography with UV detection is standard for plasma/serum quantification.

-

Two-compartment modeling : Pharmacokinetic parameters (e.g., elimination half-life, volume of distribution) can be derived using software like AUTOAN 2.

-

Example data from rabbit studies :

Parameter Value (Mean ± SD) Half-life (t₁/₂α) 1.2 ± 0.3 hours Half-life (t₁/₂β) 4.8 ± 1.1 hours Clearance 0.12 ± 0.03 L/h/kg

Q. How can the stability of the nitrite ester group in this compound be assessed under physiological conditions?

- pH-dependent hydrolysis : Incubate the compound in buffers mimicking physiological pH (7.4) and monitor degradation via HPLC or spectrophotometry.

- Nitrite release assays : Quantify free nitrite ions using Griess reagent.

- Mass spectrometry : Identify degradation products (e.g., theophylline derivatives) under simulated gastric/intestinal conditions .

Advanced Research Questions

Q. How can researchers differentiate between PDE inhibition and NO-mediated effects in experimental designs?

- Step 1 : Use endothelium-denuded tissues to eliminate NO-dependent effects.

- Step 2 : Apply selective PDE inhibitors (e.g., IBMX for non-specific PDE inhibition) and compare responses.

- Step 3 : Measure intracellular calcium levels (e.g., Fura-2 AM fluorescence) to distinguish NO-mediated calcium flux from PDE-driven cAMP/cGMP modulation .

Q. What experimental strategies resolve contradictions in vasodilatory data between in vitro and in vivo models?

- Control variables : Standardize endothelial integrity, tissue source (e.g., thoracic vs. abdominal aorta), and animal species.

- Pharmacokinetic integration : Adjust dosing to account for metabolic clearance differences. For example, in vitro studies may require higher concentrations to mimic in vivo exposure .

- Inhibitor crossover studies : Test whether discrepancies arise from compensatory pathways (e.g., prostaglandins) by combining inhibitors (e.g., indomethacin for COX) .

Q. How can the compound’s interaction with NO donors or other PDE inhibitors be managed in co-administration studies?

- Dose titration : Conduct isobolographic analysis to identify synergistic or antagonistic interactions.

- Temporal separation : Administer the compound and NO donors (e.g., sodium nitroprusside) at staggered intervals to avoid acute cGMP overstimulation.

- Safety assays : Monitor hypotension and tachycardia in vivo, or use isolated organ baths to assess additive effects .

Q. What methodologies quantify the compound’s impact on eNOS phosphorylation and downstream signaling?

- Phospho-specific antibodies : Use Western blotting to detect phosphorylated eNOS (Ser1177 and Thr495).

- Calcium imaging : Measure endothelial Ca²⁺ levels via fluorophores (e.g., Fluo-4).

- Functional assays : Correlate phosphorylation changes with vasodilation responses in the presence of kinase inhibitors (e.g., Akt inhibitors) .

Q. How is the nitrosation potential of the nitrite ester group evaluated in biological systems?

- Nitrosative stress assays : Detect S-nitrosothiols or nitrotyrosine residues in proteins using chemiluminescence or immunohistochemistry.

- LC-MS/MS : Identify N-nitrosamine byproducts in plasma or urine.

- Kinetic studies : Monitor nitrosation rates under varying pH and nitrite concentrations to model in vivo behavior .

Data Analysis and Interpretation

Q. How should researchers address variability in cGMP formation assays across different tissue preparations?

- Normalization : Express cGMP levels per mg protein or tissue weight.

- Positive controls : Include sodium nitroprusside (NO donor) or sildenafil (PDE5 inhibitor) to validate assay sensitivity.

- Statistical models : Use mixed-effects regression to account for batch-to-batch variability .

Q. What are key considerations when extrapolating pharmacokinetic data from animal models to humans?

- Allometric scaling : Adjust doses based on body surface area (e.g., mg/m²).

- Species-specific metabolism : Compare hepatic CYP450 isoform activity (e.g., CYP1A2 for theophylline).

- In vitro-in vivo correlation (IVIVC) : Use hepatocyte or microsome assays to predict clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.